Cas no 2228428-05-3 (2-Bromo-5-ethynyl-1,3-dimethoxybenzene)

2-ブロモ-5-エチニル-1,3-ジメトキシベンゼンは、芳香族化合物の一種であり、ブロモ基とエチニル基を有するジメトキシベンゼン誘導体です。この化合物は、有機合成化学において重要な中間体として利用され、特にパラジウム触媒を用いたカップリング反応(例:ソンガシラ反応)に適した構造を持ちます。エチニル基の反応性を活かした分子設計が可能で、医薬品や機能性材料の合成に応用されます。高純度で安定性に優れ、精密合成における再現性の高い反応性が特長です。

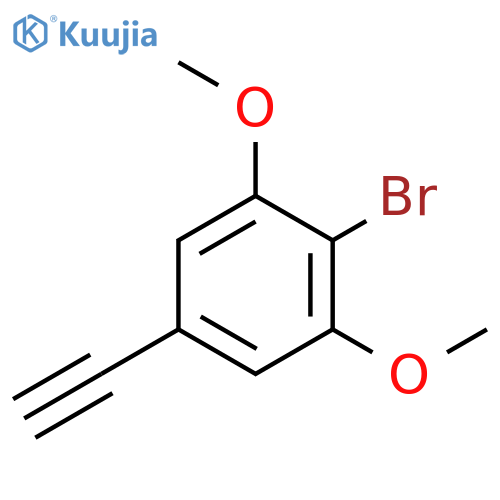

2228428-05-3 structure

商品名:2-Bromo-5-ethynyl-1,3-dimethoxybenzene

2-Bromo-5-ethynyl-1,3-dimethoxybenzene 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-5-ethynyl-1,3-dimethoxybenzene

- Benzene, 2-bromo-5-ethynyl-1,3-dimethoxy-

- EN300-1926383

- A1-15209

- 2228428-05-3

-

- インチ: 1S/C10H9BrO2/c1-4-7-5-8(12-2)10(11)9(6-7)13-3/h1,5-6H,2-3H3

- InChIKey: ZDHGUFPNQPWVKE-UHFFFAOYSA-N

- ほほえんだ: C1(OC)=CC(C#C)=CC(OC)=C1Br

計算された属性

- せいみつぶんしりょう: 239.97859g/mol

- どういたいしつりょう: 239.97859g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 194

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 18.5Ų

- 疎水性パラメータ計算基準値(XlogP): 3

じっけんとくせい

- 密度みつど: 1.45±0.1 g/cm3(Predicted)

- ふってん: 299.7±40.0 °C(Predicted)

2-Bromo-5-ethynyl-1,3-dimethoxybenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1926383-2.5g |

2-bromo-5-ethynyl-1,3-dimethoxybenzene |

2228428-05-3 | 95% | 2.5g |

$1931.0 | 2023-09-17 | |

| Enamine | EN300-1926383-5.0g |

2-bromo-5-ethynyl-1,3-dimethoxybenzene |

2228428-05-3 | 95% | 5g |

$2858.0 | 2023-06-02 | |

| Enamine | EN300-1926383-10g |

2-bromo-5-ethynyl-1,3-dimethoxybenzene |

2228428-05-3 | 95% | 10g |

$4236.0 | 2023-09-17 | |

| Aaron | AR01O21C-50mg |

2-Bromo-5-ethynyl-1,3-dimethoxybenzene |

2228428-05-3 | 95% | 50mg |

$340.00 | 2025-02-14 | |

| 1PlusChem | 1P01O1T0-100mg |

2-Bromo-5-ethynyl-1,3-dimethoxybenzene |

2228428-05-3 | 95% | 100mg |

$485.00 | 2023-12-18 | |

| 1PlusChem | 1P01O1T0-5g |

2-Bromo-5-ethynyl-1,3-dimethoxybenzene |

2228428-05-3 | 95% | 5g |

$3595.00 | 2023-12-18 | |

| 1PlusChem | 1P01O1T0-10g |

2-Bromo-5-ethynyl-1,3-dimethoxybenzene |

2228428-05-3 | 95% | 10g |

$5298.00 | 2023-12-18 | |

| Enamine | EN300-1926383-0.5g |

2-bromo-5-ethynyl-1,3-dimethoxybenzene |

2228428-05-3 | 95% | 0.5g |

$768.0 | 2023-09-17 | |

| Enamine | EN300-1926383-1.0g |

2-bromo-5-ethynyl-1,3-dimethoxybenzene |

2228428-05-3 | 95% | 1g |

$986.0 | 2023-06-02 | |

| Enamine | EN300-1926383-0.25g |

2-bromo-5-ethynyl-1,3-dimethoxybenzene |

2228428-05-3 | 95% | 0.25g |

$487.0 | 2023-09-17 |

2-Bromo-5-ethynyl-1,3-dimethoxybenzene 関連文献

-

1. Back matter

-

Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181

-

Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

2228428-05-3 (2-Bromo-5-ethynyl-1,3-dimethoxybenzene) 関連製品

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬